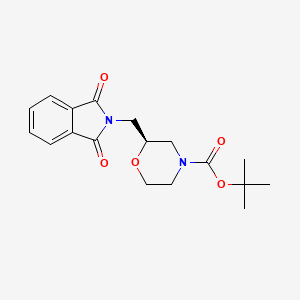

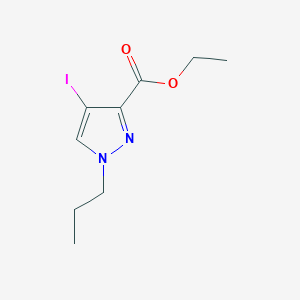

2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a chemical compound that has shown importance in the literature as a synthetically viable active pharmaceutical ingredient (API) . It is a key intermediate of -thio- -chloroacrylamides .

Synthesis Analysis

The synthesis of this compound involves several steps. Equimolar quantities of stearic acid and thiosemicarbazide in the presence of POCl3 produced 5-heptadecyl-1,3,4-thiadiazole-2-amine, which on chlorination with chloroacetylchloride formed 2-chloro-N-(5-heptadecyl-1,3,5 thiadiazole-2-yl) acetamide . This compound further reacted with KSCN to give the final product .Chemical Reactions Analysis

The compound can undergo transformations such as Diels–Alder cycloadditions . More detailed information about the chemical reactions involving this compound is not available in the sources I found.Physical And Chemical Properties Analysis

The compound has a linear formula of C17H15Cl4N3OS and a molecular weight of 451.205 . Unfortunately, more detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

Synthesis and Chemical Properties

The compound 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a part of various chemical syntheses and studies, particularly in the development of novel compounds with potential therapeutic applications. One notable aspect of research involving this compound is its role in the synthesis of derivatives with varying biological activities. For example, it has been used in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the compound's versatility in chemical reactions to create novel molecules (Tang Li-jua, 2015).

Antitumor Evaluation and Molecular Modeling

In the realm of antitumor research, 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a series of novel compounds were synthesized by reacting specific derivatives with biguanide hydrochlorides, demonstrating significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These findings were supported by quantitative structure–activity relationships (QSAR) studies, which allowed for the creation of predictive models for cytotoxic activity. Molecular docking studies further evaluated the binding modes of active compounds within the active site of target proteins, providing insights into their potential mechanisms of action (Łukasz Tomorowicz et al., 2020).

Antioxidant Activities

The antioxidant properties of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have also been a subject of interest. Research involving the synthesis and characterization of novel thiourea derivatives, including this compound, highlighted their potential antioxidant activities. These activities were measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), indicating the compound's utility in scavenging free radicals and acting as a potential antioxidant agent (T. Yeşilkaynak, 2016).

Antimicrobial Activity

Moreover, derivatives of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have been investigated for their antimicrobial properties. The synthesis of novel imidazole derivatives and their evaluation against various bacterial and fungal strains have been reported, with some compounds displaying significant antimicrobial activities. These studies underline the compound's potential as a scaffold for developing new antimicrobial agents (A. Salman, A. Abdel-Aziem, Marwa J. S. Alkubbat, 2015).

将来の方向性

The compound is a key intermediate of -thio- -chloroacrylamides, a class of compound that has shown importance in the literature as synthetically viable APIs . Therefore, it could be used in the development of new drugs. The introduction of continuous processing has been a paradigm shift in safety and productivity in the synthesis and isolation of APIs , and this compound could benefit from such advancements in the future.

特性

IUPAC Name |

2-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-12-22-19(23-17)25-11-10-21-18(24)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQUJBHLDCOFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

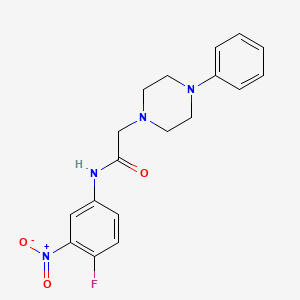

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)

![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)